H-Tyr-D-Ala-Phe-D-Pro-Tyr-NH2
Description
H-Tyr-D-Ala-Phe-D-Pro-Tyr-NH₂ is a synthetic hexapeptide characterized by a sequence incorporating two D-configured amino acids: D-alanine (position 2) and D-proline (position 4). The presence of D-amino acids is a notable structural feature, as these residues are rare in naturally occurring eukaryotic peptides but are critical for enhancing proteolytic stability and modulating receptor interactions . The peptide’s terminal tyrosine (Tyr) residues and amidated C-terminus (NH₂) further influence its conformational flexibility and binding affinity.
Properties
Molecular Formula |
C35H42N6O7 |
|---|---|
Molecular Weight |
658.7 g/mol |
IUPAC Name |
(2R)-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-1-[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C35H42N6O7/c1-21(38-33(46)27(36)18-23-9-13-25(42)14-10-23)32(45)40-29(20-22-6-3-2-4-7-22)35(48)41-17-5-8-30(41)34(47)39-28(31(37)44)19-24-11-15-26(43)16-12-24/h2-4,6-7,9-16,21,27-30,42-43H,5,8,17-20,36H2,1H3,(H2,37,44)(H,38,46)(H,39,47)(H,40,45)/t21-,27+,28+,29+,30-/m1/s1 |
InChI Key |
GUHGFCWRYVIMNP-IPNAJWEISA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-D-Ala-Phe-D-Pro-Tyr-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, usually protected by a temporary protecting group, is attached to the resin.
Deprotection and coupling: The protecting group is removed, and the next amino acid, also protected, is coupled to the growing chain using coupling reagents like HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The use of advanced technologies and optimized protocols allows for efficient production suitable for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
H-Tyr-D-Ala-Phe-D-Pro-Tyr-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residues, leading to the formation of dityrosine or other oxidized products.
Reduction: Reduction reactions can target disulfide bonds if present, altering the peptide’s structure and function.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to dityrosine formation, while reduction of disulfide bonds results in free thiol groups .
Scientific Research Applications
H-Tyr-D-Ala-Phe-D-Pro-Tyr-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis, structure-activity relationships, and peptide modifications.
Biology: Investigated for its interactions with biological receptors, particularly opioid receptors, and its effects on cellular processes.
Medicine: Explored for its potential as an analgesic due to its opioid receptor activity. It is also studied for its stability and resistance to enzymatic degradation, making it a candidate for therapeutic development.
Industry: Utilized in the development of peptide-based drugs and as a reference compound in quality control and analytical methods
Mechanism of Action
H-Tyr-D-Ala-Phe-D-Pro-Tyr-NH2 exerts its effects primarily through interaction with opioid receptors. The presence of D-amino acids enhances its binding affinity and selectivity for these receptors. Upon binding, the peptide activates the receptor, leading to downstream signaling pathways that result in analgesic effects. The molecular targets include the mu-opioid receptor, and the pathways involved are similar to those of endogenous opioid peptides .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares H-Tyr-D-Ala-Phe-D-Pro-Tyr-NH₂ with structurally or functionally related peptides, focusing on sequence, receptor selectivity, stability, and pharmacological profiles.
Structural and Functional Analogues
2.1.1 Dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂)
- Sequence : Shares Tyr-D-Ala-Phe at the N-terminus but diverges at positions 4–7 (Gly-Tyr-Pro-Ser-NH₂ vs. D-Pro-Tyr-NH₂).
- Receptor Selectivity : A mu (μ)-opioid receptor agonist with exceptional potency and selectivity, attributed to the D-Ala² and the C-terminal Pro⁶-Ser⁷ motif .
- Stability : D-Ala² enhances resistance to enzymatic degradation, while the Gly⁴ residue may confer conformational flexibility for μ-receptor binding.
- Key Difference : The absence of D-Pro in dermorphin and the distinct C-terminal sequence likely result in divergent receptor affinities compared to H-Tyr-D-Ala-Phe-D-Pro-Tyr-NH₂.
2.1.2 Dermenkephalin (Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂)
- Sequence : Contains D-Met² and lacks D-Pro, with a longer C-terminal sequence (His-Leu-Met-Asp-NH₂).
- Receptor Selectivity : A delta (δ)-opioid receptor agonist with high selectivity, driven by the D-Met² and the hydrophobic C-terminal residues .
- Stability : D-Met² confers protease resistance, but the extended C-terminal may reduce bioavailability compared to shorter peptides like H-Tyr-D-Ala-Phe-D-Pro-Tyr-NH₂.
- Key Difference: The δ-selectivity of dermenkephalin contrasts with the unknown receptor profile of H-Tyr-D-Ala-Phe-D-Pro-Tyr-NH₂, which may exhibit unique selectivity due to D-Pro⁴ and Tyr⁵.
2.1.3 H-Ala-Tyr-Pro-Gly-Lys-Phe-NH₂
- Sequence: Lacks D-amino acids and features a distinct sequence (Ala-Tyr-Pro-Gly-Lys-Phe-NH₂).
- Its L-configured residues and Gly-Lys motif suggest different structural dynamics compared to D-amino acid-containing peptides .
- Stability : Likely less proteolytically stable than H-Tyr-D-Ala-Phe-D-Pro-Tyr-NH₂ due to the absence of D-residues.
2.1.4 Ada-containing Peptides (e.g., H-Tyr-Ada-Gly-Phe-Met-OH)
- Sequence: Incorporates adamantane (Ada), a bulky hydrophobic group, and lacks D-amino acids .
- Stability : The C-terminal OH group may reduce stability compared to amidated peptides like H-Tyr-D-Ala-Phe-D-Pro-Tyr-NH₂ .
Comparative Data Table
| Compound | Sequence | D-Amino Acids | Receptor Selectivity | Key Structural Features | Stability Notes |
|---|---|---|---|---|---|
| H-Tyr-D-Ala-Phe-D-Pro-Tyr-NH₂ | Tyr-D-Ala-Phe-D-Pro-Tyr-NH₂ | D-Ala², D-Pro⁴ | Unknown | D-Pro induces conformational rigidity | High (D-residues, NH₂ terminus) |
| Dermorphin | Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂ | D-Ala² | μ-opioid | Gly⁴ enhances flexibility | High (D-Ala², NH₂ terminus) |
| Dermenkephalin | Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂ | D-Met² | δ-opioid | Hydrophobic C-terminal | Moderate (longer sequence) |
| H-Ala-Tyr-Pro-Gly-Lys-Phe-NH₂ | Ala-Tyr-Pro-Gly-Lys-Phe-NH₂ | None | Non-opioid | L-residues, Gly-Lys motif | Low (L-residues, no D-amino acids) |
| H-Tyr-Ada-Gly-Phe-Met-OH | Tyr-Ada-Gly-Phe-Met-OH | None | Unspecified | Ada enhances hydrophobicity | Moderate (OH terminus) |
Key Research Findings
Receptor Selectivity: The D-Ala and D-Pro residues in H-Tyr-D-Ala-Phe-D-Pro-Tyr-NH₂ may confer dual μ/δ-opioid activity, as seen in dermorphin (μ) and dermenkephalin (δ).
Stability: D-amino acids and the amidated terminus enhance resistance to proteases, giving H-Tyr-D-Ala-Phe-D-Pro-Tyr-NH₂ a pharmacokinetic advantage over OH-terminated (e.g., Ada-containing peptides) or L-configured analogues (e.g., H-Ala-Tyr-Pro-Gly-Lys-Phe-NH₂) .
Structural Dynamics : The D-Pro⁴ residue introduces a kink in the peptide backbone, which may restrict conformational flexibility and alter binding kinetics compared to dermorphin’s Gly⁴ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
